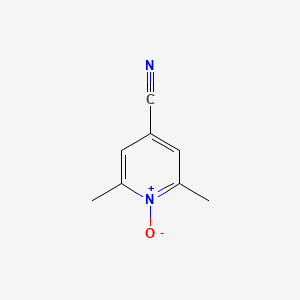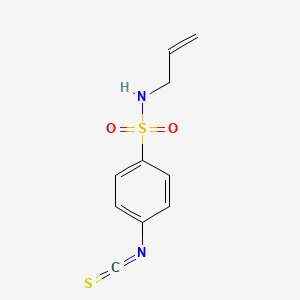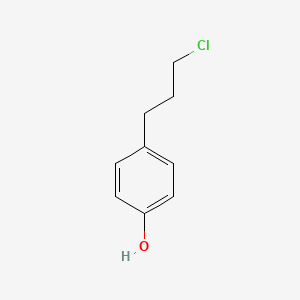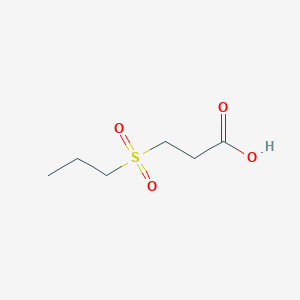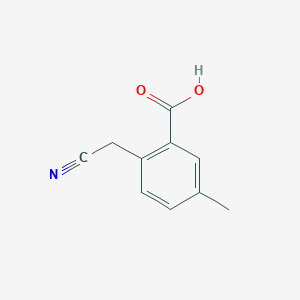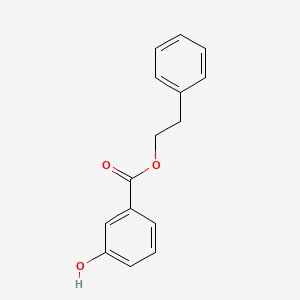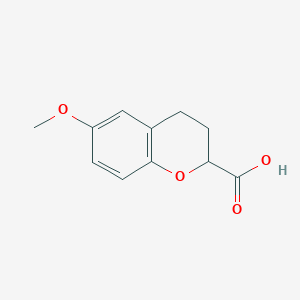
6-Methoxychroman-2-carboxylic acid
Übersicht
Beschreibung
6-Methoxychroman-2-carboxylic acid is a chemical compound with the CAS Number: 99199-69-6 . It has a molecular weight of 208.21 and its IUPAC name is 6-methoxy-2-chromanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12O4/c1-14-8-3-5-9-7 (6-8)2-4-10 (15-9)11 (12)13/h3,5-6,10H,2,4H2,1H3, (H,12,13) . This provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Inhibition of Nuclear Factor-KappaB Activation
A study by Kwak et al. (2007) synthesized a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides and tested their ability to inhibit nuclear factor-KappaB (NF-KB) activity in lipopolysaccharide-stimulated macrophage RAW 264.7 cells. Certain compounds with specific substituents demonstrated potent inhibition, highlighting the potential of 6-methoxychroman-2-carboxylic acid derivatives in modulating NF-KB activity, which has implications in inflammatory responses and immune regulation (Kwak et al., 2007).
Anti-inflammatory Properties
Min et al. (2005) discovered that 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, a novel synthetic compound with a vitamin E-like structure, inhibited nitric oxide (NO) and interleukin-6 production in lipopolysaccharide-stimulated macrophages. This finding suggests its potential use in reducing inflammation and possibly treating NO- and interleukin-6-associated diseases (Min et al., 2005).
Modulating Nuclear Factor-KappaB in Macrophages
Kim et al. (2004) studied a chemically synthetic compound, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide (KL-1156), and found it inhibited lipopolysaccharide-induced nitric oxide production in macrophages. The compound was shown to down-regulate inducible nitric oxide synthase expression at the transcription level and suppress nuclear factor-kappaB activation, indicating its potential anti-inflammatory action (Kim et al., 2004).
Use as a Fluorescent Labeling Reagent in HPLC Analysis
Gatti et al. (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene, a compound related to this compound, as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids. This illustrates its utility in analytical chemistry, particularly in the quantification and analysis of complex biological samples (Gatti et al., 1992).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
The primary target of 6-Methoxychroman-2-carboxylic acid is Nuclear Factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with NF-κB and inhibits its activity . This inhibition occurs in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells .
Biochemical Pathways
The inhibition of NF-κB by this compound affects various biochemical pathways. NF-κB is involved in the regulation of immune responses, inflammatory responses, and the pathogenesis of chronic inflammatory diseases and various human cancers . Therefore, the inhibition of NF-κB can have wide-ranging effects on these pathways.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.33 cm/s .
Result of Action
The inhibition of NF-κB by this compound can lead to a decrease in the transcription of genes involved in immune and inflammatory responses . This can result in anti-inflammatory effects and potential therapeutic benefits in the treatment of diseases involving chronic inflammation .
Biochemische Analyse
Biochemical Properties
6-Methoxychroman-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with nuclear factor-κB (NF-κB), where derivatives of this compound have been identified as inhibitors of NF-κB activation . This interaction is crucial as NF-κB is involved in regulating immune response and inflammation. Additionally, this compound derivatives have shown inhibitory effects on cell proliferation in human cancer cell lines .
Cellular Effects
This compound influences various cellular processes. It has been observed to inhibit the activation of NF-κB, which in turn affects cell signaling pathways and gene expression . This inhibition can lead to reduced inflammation and cell proliferation, particularly in cancer cells. The compound also impacts cellular metabolism by modulating the production of nitric oxide in macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NF-κB. The compound inhibits the translocation of NF-κB to the nucleus, thereby preventing it from binding to DNA and activating target genes . This inhibition is achieved through the binding of this compound to specific sites on NF-κB, leading to its inactivation. Additionally, the compound may also inhibit other enzymes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, and its inhibitory effects on NF-κB activation have been observed to persist over extended periods . Long-term studies have indicated that this compound can maintain its efficacy in reducing inflammation and cell proliferation in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, some adverse effects such as liver toxicity and gastrointestinal disturbances have been reported . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound may also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound, ensuring its availability at target sites. The distribution of this compound can influence its efficacy and potency in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with its target biomolecules and exert its biochemical effects .
Eigenschaften
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMOLJFMUBRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
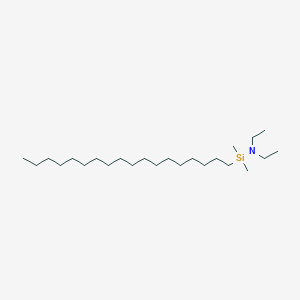
![1-ethyl-1H-imidazo[4,5-c]quinoline](/img/structure/B3176333.png)

